[4-(5-cyclopropyl-1H-pyrazol-1-yl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(5-cyclopropyl-1H-pyrazol-1-yl)phenyl]boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor with hydrazine hydrate in the presence of acetic acid . The resulting pyrazole derivative is then subjected to borylation using a boronic acid reagent under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(5-cyclopropyl-1H-pyrazol-1-yl)phenyl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydropyrazole derivatives.
Substitution: Biaryl compounds or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(5-cyclopropyl-1H-pyrazol-1-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine
The pyrazole ring is a common pharmacophore in many biologically active molecules, and the boronic acid group can enhance binding affinity to certain biological targets .
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of [4-(5-cyclopropyl-1H-pyrazol-1-yl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes . The pyrazole ring can interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- [4-(5-methyl-1H-pyrazol-1-yl)phenyl]boronic acid
- [4-(5-phenyl-1H-pyrazol-1-yl)phenyl]boronic acid
- [4-(5-ethyl-1H-pyrazol-1-yl)phenyl]boronic acid
Uniqueness
Compared to similar compounds, [4-(5-cyclopropyl-1H-pyrazol-1-yl)phenyl]boronic acid is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties. This can influence its reactivity and binding affinity in various applications .
Properties
IUPAC Name |
[4-(5-cyclopropylpyrazol-1-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BN2O2/c16-13(17)10-3-5-11(6-4-10)15-12(7-8-14-15)9-1-2-9/h3-9,16-17H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQWVQNMYWBUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C(=CC=N2)C3CC3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.